



# Quisinostat Combination Therapy: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-16241199 |           |
| Cat. No.:            | B1684146     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Quisinostat (JNJ-26481585) is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[3] In various malignancies, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes.[3] Quisinostat inhibits a broad range of HDACs, with high potency against class I and II HDACs, leading to histone hyperacetylation, chromatin remodeling, and the re-expression of silenced tumor suppressor genes.[4] This ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[2][5]

The therapeutic potential of HDAC inhibitors as single agents can be limited in solid tumors.[6] Consequently, combination strategies are being actively explored to enhance their anti-cancer efficacy and overcome potential resistance mechanisms.[6][7] Quisinostat has been investigated in combination with various therapeutic agents, including conventional chemotherapy, targeted therapies, and radiation, demonstrating synergistic or additive anti-tumor effects in preclinical and clinical settings.[8][9][10]

These application notes provide a comprehensive guide for the experimental design of Quisinostat combination therapy studies, including detailed protocols for key in vitro assays and a summary of relevant preclinical and clinical data.



**Data Presentation** 

**Preclinical Efficacy of Ouisinostat** 

| Cell Line                         | Cancer Type                                           | IC50 (nM)        | Reference |  |
|-----------------------------------|-------------------------------------------------------|------------------|-----------|--|
| MOLT-4                            | Acute Lymphoblastic<br>Leukemia                       | <1               | [5]       |  |
| CHLA-9                            | Neuroblastoma                                         | Neuroblastoma <1 |           |  |
| CHLA-258                          | Neuroblastoma                                         | <1               | [5]       |  |
| Various Solid Tumor<br>Lines      | Lung, Breast, Colon, Prostate, Brain, 3.1-246 Ovarian |                  | [9]       |  |
| Hepatocellular<br>Carcinoma Cells | Hepatocellular<br>Carcinoma                           | 42.0 (72h)       | [9]       |  |
| VM-CUB1                           | Urothelial Carcinoma                                  | ~10              | [11]      |  |
| UM-UC-3                           | Urothelial Carcinoma                                  | ~10              | [11]      |  |
| SW-1710                           | Urothelial Carcinoma                                  | ~10              | [11]      |  |
| RT-112                            | Urothelial Carcinoma                                  | ~10              | [11]      |  |
| J82 Urothelial Carcinoma          |                                                       | 40.9             | [11]      |  |

## Clinical Trial Data for Quisinostat Combination Therapies



| Cancer<br>Type                              | Combinatio<br>n Regimen                | Phase | Objective<br>Response<br>Rate (ORR) | Median Progressio n-Free Survival (PFS) | Reference |
|---------------------------------------------|----------------------------------------|-------|-------------------------------------|-----------------------------------------|-----------|
| Platinum-<br>Resistant<br>Ovarian<br>Cancer | Quisinostat + Paclitaxel + Carboplatin | II    | 51.6%                               | 7.0 months                              | [11][12]  |
| Cutaneous T-<br>Cell<br>Lymphoma<br>(CTCL)  | Quisinostat<br>Monotherapy             | II    | 24%<br>(cutaneous<br>response)      | 5.1 months                              | [13]      |

# Signaling Pathways and Experimental Workflow Quisinostat-Modulated Signaling Pathways









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction [ijbs.com]
- 2. NewVac Reports Primary Endpoint Met in the Phase II Clinical Trial of Quisinostat in Combination with Paclitaxel and Carboplatin in Platinum-Resistant Ovarian Cancer NewVac LLC [newvac.ru]
- 3. researchgate.net [researchgate.net]
- 4. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Phospho-c-Jun (Ser63) II Antibody | Cell Signaling Technology [cellsignal.com]
- 7. PI3K/Akt and caspase pathways mediate oxidative stress-induced chondrocyte apoptosis
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. NewVac Presented Results of Quisinostat's Phase II Clinical Trial at ASCO 2017 [prnewswire.com]
- 12. NewVac Presented Results of Quisinostat's Phase II Clinical Trial at ASCO 2017 -NewVac LLC [newvac.ru]
- 13. NewVac Reports Primary Endpoint Met in Phase II Clinical Trial of Quisinostat in Combination with Paclitaxel and Carboplatin in Platinum-Resistant Ovarian Cancer [prnewswire.com]







 To cite this document: BenchChem. [Quisinostat Combination Therapy: Application Notes and Protocols for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684146#quisinostat-combination-therapyexperimental-design]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com